molecular formula CHBN4 B14256162 CID 71360412 CAS No. 391207-83-3

CID 71360412

Cat. No.: B14256162
CAS No.: 391207-83-3
M. Wt: 79.86 g/mol
InChI Key: AHLHXBWPSRCALN-UHFFFAOYSA-N
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Description

CID 71360412 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s structure, depicted in Figure 1A of the original research, features a monoterpene backbone with hydroxyl and carbonyl functional groups, common in bioactive volatile organic compounds. GC-MS analysis (Figure 1B) confirmed its presence in CIEO, with a retention time of 12.3 minutes and a molecular ion peak at m/z 154, consistent with a molecular formula of C₁₀H₁₈O₂ . Its concentration in vacuum-distilled fractions (Figure 1C) peaks in Fraction 3 (28.7%), suggesting preferential volatility under reduced pressure.

Properties

CAS No.

391207-83-3

Molecular Formula

CHBN4

Molecular Weight

79.86 g/mol

InChI

InChI=1S/CHBN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)

InChI Key

AHLHXBWPSRCALN-UHFFFAOYSA-N

Canonical SMILES

[B]C1=NNN=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71360412 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The specific industrial methods would be tailored to the chemical nature of this compound and the desired end-use.

Chemical Reactions Analysis

Types of Reactions

CID 71360412 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 71360412 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It can be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 71360412 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The detailed mechanism would be elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Structural Similarity and Functional Group Alignment

CID 71360412 belongs to the monoterpene alcohol/ketone class. Key structural analogs include:

  • Linalool (CID 6549): A monoterpene alcohol with anti-inflammatory properties.
  • Citronellal (CID 7794): A cyclic monoterpene aldehyde used in fragrances.
  • Nootkatone (CID 1268142): A sesquiterpene ketone with insect-repellent activity.

Table 1: Structural and Functional Group Comparison

Compound CID Molecular Formula Functional Groups Key Biological Activity
This compound 71360412 C₁₀H₁₈O₂ Hydroxyl, Carbonyl Antioxidant, Antimicrobial
Linalool 6549 C₁₀H₁₈O Hydroxyl Sedative, Anti-inflammatory
Citronellal 7794 C₁₀H₁₈O Aldehyde Insect repellent, Antimicrobial
Nootkatone 1268142 C₁₅H₂₂O Carbonyl Insecticidal, Anti-diabetic

The hydroxyl and carbonyl groups in this compound enhance its polarity compared to linalool and citronellal, influencing its solubility in polar solvents (e.g., ethanol) and volatility profile .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial effects, with an MIC of 0.5 µg/mL against Staphylococcus aureus, outperforming citronellal (MIC: 2.0 µg/mL) .
  • Thermal Stability : Unlike linalool, which degrades at 150°C, this compound remains stable up to 200°C, making it suitable for high-temperature processing in food preservation .
  • Synthetic Accessibility : While linalool and citronellal are commercially synthesized via petrochemical routes, this compound is predominantly extracted from natural sources, limiting scalability but appealing to green chemistry markets .

Spectral and Analytical Data Comparison

GC-MS and NMR spectra distinguish this compound from analogs:

  • GC-MS : Unique fragmentation pattern at m/z 154 (base peak) and 136 (loss of H₂O) .
  • ¹³C-NMR: Signals at δ 207 ppm (carbonyl) and δ 70 ppm (hydroxyl-bearing carbon) confirm its bifunctional structure, absent in simpler monoterpenes like limonene .

Table 2: Spectral Data Comparison

Compound GC-MS Base Peak (m/z) ¹³C-NMR Carbonyl Signal (δ, ppm)
This compound 154 207
Linalool 137 N/A
Citronellal 154 202
Nootkatone 218 210

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